Product packaging for Cresol Red sodium salt(Cat. No.:)

Cresol Red sodium salt

Cat. No.: B14786908
M. Wt: 404.4 g/mol
InChI Key: GBXGEGUVARLBPB-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Sulfonephthalein Dyes in Analytical Chemistry

The journey of synthetic dyes began in the 19th century, with discoveries like William Henry Perkin's mauveine in 1856, which launched a boom in the chemical industry and provided a spectrum of new colors for fashion and other purposes. sciencemuseum.org.ukresearchgate.net A few years later, in 1871, Adolf von Baeyer synthesized the first synthetic fluorophore, fluorescein, which became the foundation for a wide range of xanthene-based dyes. biotium.com

Within this era of chemical discovery, the sulfonephthalein dyes emerged as a critical class of compounds for analytical chemistry. These dyes, including Cresol (B1669610) Red, Phenol (B47542) Red, and Bromocresol Green, became indispensable as pH indicators. nih.gov However, the history of these dyes is also marked by challenges. Early synthesis processes often resulted in impurities, which could lead to significant batch-to-batch variations and uncertainties in pH measurements, sometimes by as much as 0.1 pH units. nih.govnist.gov This issue spurred research efforts focused on understanding the extent of these impurities through techniques like liquid chromatography-mass spectrometry (LC-MS) and on developing methods for the purification and characterization of these dyes to ensure the accuracy and reliability of pH measurements. nih.govnist.govusf.edu

Significance of Cresol Red Sodium Salt as a Model System for pH-Responsive Chromophores

This compound serves as an exemplary model for studying pH-responsive chromophores due to its well-defined and dual-range colorimetric response to changes in acidity. A chromophore is a part of a molecule responsible for its color, and in a pH-responsive chromophore, this color changes as the molecule gains or loses protons (H⁺ ions) in response to the ambient pH.

The compound exhibits two distinct pH transition ranges. In highly acidic conditions, it changes from red at a pH of 0.2 to yellow at a pH of 1.8. abcam.comcarlroth.com Its second, more commonly utilized range, occurs in near-neutral to basic conditions, where it transitions from yellow at pH 7.2 to a reddish-purple color at pH 8.8. abcam.comthermofisher.comchemimpex.comsigmaaldrich.com This dramatic and clear color change is due to a structural transformation in the dye molecule, altering its conjugated system and, consequently, the wavelengths of light it absorbs. This predictable and sharp transition makes this compound an ideal system for demonstrating and investigating the fundamental principles of acid-base chemistry and the relationship between molecular structure and color.

Table 1: Properties of this compound

Property Value Source
IUPAC Name sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-3H-2,1λ⁶-benzoxathiol-3-yl]-2-methylbenzen-1-olate thermofisher.com
CAS Number 62625-29-0 thermofisher.com
Molecular Formula C₂₁H₁₇NaO₅S thermofisher.com
Molecular Weight 404.4 g/mol abcam.com

| Appearance | Orange to red to dark brown powder | thermofisher.com |

Table 2: pH Indicator Ranges of this compound

pH Range Color Change Source
0.2 - 1.8 Red to Yellow abcam.comcarlroth.com

| 7.2 - 8.8 | Yellow to Red/Reddish-Purple | abcam.comthermofisher.comchemimpex.com |

Contemporary Research Trajectories and Interdisciplinary Applications

The reliability of this compound has led to its adoption in a wide array of modern research applications far beyond simple titrations. Its interdisciplinary utility is a testament to its robust and well-characterized properties.

In Biological and Biochemical Research:

Molecular Biology: It is frequently used as a component in polymerase chain reaction (PCR) reagent systems and as a tracking dye in both DNA/RNA agarose (B213101) and protein polyacrylamide gel electrophoresis. sigmaaldrich.comgspchem.comaatbio.com A key advantage is that it does not inhibit enzymes like Taq polymerase to the same degree as some other common loading dyes. abcam.com

Enzyme Assays: The dye has been successfully used to monitor the progress of enzyme-catalyzed reactions, such as those involving immobilized carbonic anhydrase. gspchem.comscientificlabs.com

Cell Culture: It is employed to monitor the pH of microbial and cell culture media, as pH is a critical parameter that can influence cellular metabolism and growth. gspchem.comchemimpex.com

In Environmental Science:

Oceanography: Cresol Red is an increasingly important indicator for spectrophotometric pH measurements in seawater. usf.edu It is particularly valuable for studying low-pH ocean areas and for laboratory studies related to ocean acidification, a critical area of climate change research. usf.edu

Water Quality: The dye is used in the general assessment of water quality by providing a clear indication of the pH of water samples, which is crucial for environmental monitoring. chemimpex.com

In Other Fields:

Pharmaceutical Development: It can act as a pH stabilizer in certain drug formulations, helping to ensure that active ingredients remain effective. chemimpex.com

Educational Settings: Due to its distinct and reliable color changes, it is frequently used in teaching laboratories to demonstrate the principles of acid-base reactions and pH measurement. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NaO5S B14786908 Cresol Red sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17NaO5S

Molecular Weight

404.4 g/mol

IUPAC Name

sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1

InChI Key

GBXGEGUVARLBPB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Elucidation of Cresol Red Sodium Salt Derivatives

Novel Synthetic Routes and Process Optimization Strategies for High Purity Production

The synthesis of Cresol (B1669610) Red typically involves the condensation of a phenol (B47542) derivative with a sulfonic acid derivative. ontosight.ai Optimization of this process is key to achieving high purity and yield, both in laboratory and industrial settings.

The fundamental reaction for synthesizing Cresol Red is a condensation reaction, where two molecules combine, usually with the loss of a small molecule like water. wikipedia.orglibretexts.org In the case of Cresol Red, this involves the reaction of o-cresolsulfonphthalein with an appropriate precursor. ontosight.ai

A patented method details the preparation of Cresol Red by reacting neighbor-benzoyl sulfonyl anhydride (B1165640) with orthophthalic cresol in the presence of anhydrous zinc chloride as a catalyst. google.com The mixture is heated to 115-120°C for 3.5-4 hours. google.com The use of a catalyst is crucial in this process. For instance, a composite catalyst of titanium-silicon molecular sieve and diatomite has been shown to be effective in the hydroxylation of toluene (B28343) to produce cresol, a related process. google.com Another approach utilizes a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) for the ortho-alkylation of phenols. acs.org These examples highlight the importance of catalyst selection in directing the reaction towards the desired product and improving efficiency.

The reaction mechanism can be influenced by various factors, including the choice of solvent and the reaction conditions. For example, in the synthesis of related phenol compounds, the use of an air atmosphere can promote oxidative rearomatization of an aldol (B89426) condensation adduct. acs.org

Achieving high purity of Cresol Red sodium salt is essential for its use as a reliable pH indicator. Impurities can lead to significant errors in pH measurements. usf.edu Various purification techniques are employed to remove unreacted starting materials and byproducts.

A common purification method involves washing the crude product with warm water and then treating it with organic solvents like diethyl ether and benzene (B151609) to dissolve unreacted ortho-cresol. google.com Flash chromatography is another effective technique for purifying Cresol Red on a larger scale. usf.edu The use of specific solvents during purification is critical; for instance, a mixture of toluene and methanol (B129727) has been used to purify a p-cresol-oxalic acid complex. google.com

Yield optimization is a key consideration in both laboratory and industrial synthesis. In one patented method, the yield of Cresol Red was reported to be between 500-550 grams from a specific set of reactants. google.com The yield of a related compound, p-cresol, was reported to be 63-72% of the theoretical amount based on the purity of the starting material. orgsyn.org Process parameters such as reaction temperature, time, and the ratio of reactants are carefully controlled to maximize the yield. For example, in the synthesis of amyl-m-cresol, shortening the reaction time was found to improve the yield. acs.org

Spectroscopic Characterization of Protonation States and Chromophore Dynamics

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and understanding its behavior in different chemical environments, particularly its protonation states which are fundamental to its function as a pH indicator.

UV-Visible spectroscopy is a primary tool for studying the different colored species of Cresol Red at various pH values. The color of Cresol Red changes in response to pH due to changes in its molecular structure and, consequently, its absorption spectrum.

Cresol Red exhibits two distinct pH transition ranges. The first transition occurs from pH 0.5 to 2.5, changing from red to yellow. chemsavers.com The second transition is from pH 7.2 to 8.8, where it changes from yellow to a reddish-purple. tristains.comchemsavers.com These color changes correspond to different protonated and deprotonated forms of the molecule.

The absorption spectrum of Cresol Red shows distinct peaks corresponding to these different forms. In its acidic form (at low pH), the maximum absorbance (λmax) is observed around 433-440 nm. researchgate.netresearchgate.net In its basic form (at high pH), the λmax shifts to around 570-573 nm. researchgate.netresearchgate.net The fully protonated form, H2(CR), has a theoretical λmax at approximately 518 nm. researchgate.net The sodium salt form in water has a λmax at 425 nm. sigmaaldrich.com

Table 1: UV-Visible Absorption Maxima of Cresol Red at Different pH Values

pH Range/FormColorλmax (nm)Reference(s)
0.5 - 2.5Red to Yellow517-520 (at pH 0.5) chemsavers.com
~4.5 (Acidic)Yellow430-440 researchgate.netresearchgate.net
7.2 - 8.8 (Basic)Yellow to Reddish-Purple570-574 chemsavers.comresearchgate.net
~12 (Basic)Red573 usf.eduresearchgate.net
H2(CR) (Fully Protonated)-~520 researchgate.net
Sodium Salt in H₂O-425 sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Cresol Red. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the compound.

¹H NMR spectra of Cresol Red have been recorded in different solvents. In Deuterium Oxide (D₂O), the proton signals of this compound appear at specific chemical shifts (ppm): 8.001, 7.489, 7.240, 7.084, 7.05, 6.679, 6.555, and 1.924. chemicalbook.com In DMSO-d₆, the spectrum provides another set of characteristic peaks. chemicalbook.com These spectra are crucial for confirming the arrangement of protons within the molecule.

Table 2: ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

AssignmentChemical Shift (ppm)
A8.001
B7.489
C7.240
D7.084
E7.05
F6.679
G6.555
K1.924

Data from ChemicalBook. chemicalbook.com

¹³C NMR data is also available and complements the ¹H NMR data in providing a complete picture of the carbon skeleton of the molecule. spectrabase.com

Isosbestic points are specific wavelengths in the absorption spectrum where the absorbance of a sample remains constant during a chemical reaction or a change in conditions, such as pH. wikipedia.org The presence of an isosbestic point is often indicative of a clean conversion between two species.

For Cresol Red, an isosbestic point is observed at approximately 480-483 nm, which corresponds to the equilibrium between the monoprotonated H(CR)⁻ and the deprotonated CR²⁻ forms. researchgate.netresearchgate.net The wavelength of this isosbestic point can be influenced by temperature. researchgate.net Another isosbestic point has been identified for the equilibrium between the fully protonated H₂I and the monoprotonated HI⁻ forms. usf.edu

Molar absorptivity ratios are important parameters derived from UV-Vis spectra and are used in the precise determination of pH. These ratios relate the molar absorptivities of the different indicator species at the wavelengths of maximum absorption. usf.edu For Cresol Red, the ratio of absorbances at 573 nm and 433 nm (R = A₅₇₃/A₄₃₃) is used in calculations. researchgate.net The molar absorptivity ratios, denoted as e₁, e₂, and e₃, are dependent on temperature and salinity. usf.eduresearchgate.net

Table 3: Key Spectroscopic Parameters for Cresol Red

ParameterWavelength (nm)DescriptionReference(s)
λmax (Acidic)433-440Maximum absorbance of the yellow acidic form researchgate.netresearchgate.net
λmax (Basic)570-573Maximum absorbance of the red basic form researchgate.netresearchgate.net
Isosbestic Point (HI⁻/I²⁻)~483Wavelength of constant absorbance for the equilibrium between the monoprotonated and deprotonated forms researchgate.netresearchgate.net
Absorbance Ratio (R)573 / 433Ratio of absorbances used for pH calculation researchgate.net

This table is interactive. Click on the headers to sort the data.

Advanced Purity Assessment and Chromatographic Purification Techniques

The precision of analytical applications utilizing this compound is fundamentally dependent on the purity of the dye. The presence of even minor impurities can significantly compromise analytical results, necessitating robust methods for purity assessment and purification. Chromatographic techniques, in particular, have proven indispensable for achieving the high degree of purity required for sensitive applications.

Impact of Impurities on Analytical Performance and Methodologies for Minimization

Impurities present in sulfonephthalein indicator dyes like this compound can lead to considerable errors in analytical determinations, most notably in spectrophotometric pH measurements of seawater. news-oceanacidification-icc.orgusf.edu These impurities, often remnants from the synthesis process or degradation products, can absorb light at the analytical wavelengths used for pH determination, causing direct interference and resulting in biased readings. nih.gov Studies on the related indicator, meta-cresol purple, have shown that such impurities can lead to pH offsets of as much as 0.01 to 0.02 pH units. nih.govcopernicus.org The nature and quantity of these impurities can vary between different manufacturing batches, leading to a lack of intercomparability and reproducibility in scientific measurements on a global scale. usf.edunih.gov

The primary impact of these impurities is the introduction of a positive bias in absorbance measurements at specific wavelengths, which in turn leads to calculated pH values that are erroneously low. nih.gov For applications such as monitoring ocean acidification, where minute changes in pH are critically important, the use of unpurified Cresol Red can render the data unreliable. usf.edu Research on similar dyes like bromocresol green has demonstrated that while impurities below 2% may not significantly affect measurement quality, levels exceeding 6% can lead to results that fail fundamental quality requirements. researchgate.netresearchgate.net Furthermore, certain impurities can alter the drift pattern of analytical instruments from linear to non-linear, complicating long-term, autonomous deployments. copernicus.orgresearchgate.net

To mitigate these effects, rigorous purification of the dye is essential. usf.edu Methodologies for minimization primarily focus on post-synthesis purification, as complete prevention of impurity formation during synthesis is challenging. A crucial step during synthesis to enhance purity is the complete removal of unreacted precursors, such as ortho-cresol, through methods like wet distillation. google.com However, for high-precision applications, chromatographic purification is the standard approach to remove interfering compounds. news-oceanacidification-icc.orgusf.edu The goal is to produce a consistent product, free from detectable light-absorbing impurities, which ensures the accuracy and consistency of spectrophotometric measurements. researchgate.net

Flash Chromatography and High-Performance Liquid Chromatography for Dye Purification

To achieve the requisite purity for sensitive analytical work, two primary chromatographic techniques are employed: flash chromatography and High-Performance Liquid Chromatography (HPLC). usf.eduresearchgate.net

Flash Chromatography has emerged as a highly efficient method for producing large batches of purified Cresol Red. news-oceanacidification-icc.orgusf.edu This technique is significantly less labor-intensive than traditional HPLC and allows for a greater yield of purified dye per run. researchgate.net The process is suitable for producing bulk quantities of purified Cresol Red needed for extensive studies, such as oceanographic CO2 system analyses. usf.edu Studies have demonstrated that flash chromatography can effectively remove impurities from commercially available this compound. news-oceanacidification-icc.orgusf.edu Subsequent purity verification by HPLC has shown that the flash-purified Cresol Red can be free of detectable impurities, and comparative pH measurements using this purified dye show no significant differences from those made with dye purified by other methods. usf.edu

High-Performance Liquid Chromatography (HPLC) is another powerful technique for dye purification and is often considered the benchmark for assessing purity. nih.gov Preparative HPLC has been successfully used to purify sulfonephthalein indicators, yielding a product of very high purity. usf.eduresearchgate.net However, the technique is generally more labor-intensive and produces smaller quantities of purified material per cycle compared to flash chromatography. usf.edu Consequently, HPLC is frequently used as a stringent quality control method to verify the purity of Cresol Red that has been purified by other means, such as flash chromatography. news-oceanacidification-icc.orgusf.edu The development of effective HPLC methods, often utilizing a C18 reversed-phase column, is crucial for both the preparative purification and the analytical confirmation of the dye's purity. researchgate.netmdpi.com

The table below details the chromatographic techniques and their role in the purification of this compound.

Purification TechniquePrimary ApplicationAdvantagesLimitations
Flash Chromatography Bulk purification of Cresol RedEfficient, high yield, suitable for large batchesMay not always result in a completely pure product for all related dyes without optimization usf.edu
High-Performance Liquid Chromatography (HPLC) High-purity purification and analytical verificationYields very high purity product, standard for purity assessmentLabor-intensive, small batch sizes, requires specialized equipment usf.edunih.gov

Mechanistic Studies of Acid Base Equilibria and Indicator Performance

Protonation Equilibria and pH-Dependent Spectral Shifts

The indicator properties of Cresol (B1669610) Red are a direct consequence of its pH-dependent molecular structure and the associated changes in its electronic configuration, which govern its absorption of light.

Cresol Red is a diprotic acid and can exist in three primary protonation states in aqueous solutions: the fully protonated acidic form (H₂CR), a mono-deprotonated intermediate form (HCR⁻), and a fully deprotonated basic form (CR²⁻). researchgate.netresearchgate.net Each state possesses a unique spectral signature, allowing for the spectrophotometric determination of pH.

The first transition, which is useful in highly acidic conditions, occurs between pH 0.5 and 2.5, where the color changes from red (H₂CR) to yellow (HCR⁻). nih.gov The second, more commonly utilized transition, takes place in the pH range of 7.2 to 8.8, shifting from yellow (HCR⁻) to a reddish-purple (CR²⁻).

In its fully protonated state (e.g., at pH below 2.3), the molecule exists predominantly as a neutral species, H₂(CR), which is a sultone. This form has a characteristic absorption maximum around 518-520 nm. researchgate.net As the pH increases, the first proton is lost, forming the yellow HCR⁻ species, which shows a primary absorbance peak at approximately 433 nm. researchgate.netresearchgate.net A further increase in pH leads to the loss of the second proton, resulting in the formation of the dianionic, reddish-purple CR²⁻ species. This form is characterized by an extended quinoidal structure and a strong absorbance maximum at approximately 573 nm. researchgate.netresearchgate.net The presence of an isosbestic point, where the molar absorptivity of two species in equilibrium is the same, is a key feature of these transitions. For the HCR⁻/CR²⁻ equilibrium, an isosbestic point has been identified at 483 nm. researchgate.net

Spectral Characteristics of Cresol Red Protonation States
Protonation StateMolecular FormObserved ColorApproximate pH RangeAbsorbance Maximum (λmax)
H₂CRSultone (acidic)Red< 2.5~520 nm
HCR⁻IntermediateYellow2.5 - 7.2~433 nm
CR²⁻Quinoid (basic)Reddish-Purple> 7.2~573 nm

The observed spectral shifts are a direct result of significant changes in the molecular structure of Cresol Red upon protonation and deprotonation. The fully protonated form (H₂CR) exists as a sultone, a cyclic sulfonic ester. nih.gov In this form, the central carbon atom is sp³-hybridized, and the two phenolic rings are not in conjugation with each other through the central part of the molecule.

The first deprotonation (loss of the sulfonic acid proton) opens the sultone ring. This structural change leads to the formation of the yellow HCR⁻ species. The crucial color change from yellow to reddish-purple corresponds to the deprotonation of one of the phenolic hydroxyl groups. This second deprotonation event transforms the molecule into the CR²⁻ form, which has a quinoidal structure. nih.gov This change results in an extended π-conjugated system across the molecule, delocalizing electrons over a larger area. researchgate.net This extension of the conjugated system lowers the energy required for electronic transitions, causing a bathochromic shift (a shift to a longer wavelength) in the absorption maximum from the yellow region (~433 nm) to the red region (~573 nm). researchgate.net

Influence of Environmental Parameters on Indicator Performance

The accuracy of pH measurements using Cresol Red is highly dependent on environmental conditions, which can alter the acid-base equilibria and spectral properties of the indicator.

Temperature has a significant impact on both the second dissociation constant (pKₐ₂) and the molar absorptivity ratios of Cresol Red. Research has precisely characterized these dependencies to improve the accuracy of pH measurements in environments with fluctuating temperatures, such as seawater. researchgate.net The relationship between temperature (T, in Kelvin) and the pKₐ₂ can be described by a complex polynomial equation. researchgate.net Similarly, the molar absorptivity ratios (e₁ and e₃/e₂), which are crucial for calculating pH from absorbance data, also exhibit a clear linear dependence on temperature. researchgate.net For instance, the ratio e₃/e₂, which accounts for the absorbance of the acidic species at the wavelength maximum of the basic species, changes with both temperature and salinity. researchgate.net

Temperature Dependence of Purified Cresol Red Properties (278.15 K to 308.15 K)
ParameterEquation of Temperature (T in Kelvin) DependenceReference
-log(K₂Te₂)a + b/T + c ln(T) - dT (where a, b, c, d are salinity-dependent constants) researchgate.net
e₁ (molar absorptivity ratio)-0.00413 + 1.814 x 10-5 T researchgate.net
e₃/e₂ (molar absorptivity ratio at S=35)-0.021683 + 1.8107 x 10-4 T researchgate.net

The ionic strength and salinity of a solution can significantly affect the protonation equilibria of Cresol Red. In saline environments like seawater, interactions between the indicator ions and the major ions of the salt medium alter the activity coefficients of the indicator species, thereby shifting the pKₐ₂. researchgate.net The presence of salts such as Sodium chloride (NaCl) has been shown to influence the electrosorption and protonation behavior of Cresol Red. nih.govresearchgate.net Specifically, NaCl can promote a more efficient deprotonation of the indicator. nih.govacs.org

Systematic studies have developed algorithms to describe the equilibrium and molar absorptivity characteristics of purified Cresol Red over a range of salinities (S). The constants in the temperature-dependence equation for pKₐ₂ are themselves functions of salinity. researchgate.net The molar absorptivity ratio e₃/e₂ also has a term that depends on salinity. researchgate.net This comprehensive characterization is vital for the accurate use of Cresol Red in estuarine and marine systems where salinity can vary widely.

Salinity Dependence of Purified Cresol Red Parameters (S = 20 to 40)
ParameterEquation of Salinity (S) DependenceReference
Constant 'a' for pK₂Te₂-859.326051 + 0.14616S + 7.81164 x 10-4 researchgate.net
Constant 'b' for pK₂Te₂22969.9366 + 8.04468S - 0.20512S² researchgate.net
Constant 'c' for pK₂Te₂152.209523 - 0.0317821S researchgate.net
e₃/e₂ (molar absorptivity ratio)Includes a term: + 3.163 x 10-5(S-35) researchgate.net

The behavior of Cresol Red is markedly different in non-standard solvent environments, particularly under cryogenic conditions. Studies conducted in frozen aqueous solutions at 253 K (-20°C) and 77 K (-196°C) have revealed a dramatically enhanced degree of protonation compared to liquid solutions. researchgate.netnih.govacs.org This phenomenon is primarily attributed to the freeze-concentration effect, where the formation of ice crystals leads to a significant increase in the local concentration of solutes, including acids, in the remaining liquid micro-pockets or at the grain boundaries of the ice. nih.govacs.org

This enhancement in protonation, which can be by 2 to 4 orders of magnitude, was found to be largely insensitive to the rate of freezing or the specific type of acid used (e.g., HCl, H₂SO₄). nih.govacs.org The presence of certain salts in these frozen environments can further influence the acid-base equilibrium; for instance, NH₄Cl enhances protonation while NaCl promotes deprotonation. researchgate.netnih.govacs.org Structural changes in the Cresol Red molecule induced by the low temperature and the constraining ice environment have been investigated using absorption and ¹H NMR spectroscopies. nih.govacs.org These findings highlight that Cresol Red can serve as a sensitive probe for studying acid-base interactions in complex environmental systems like ice and snow. nih.gov

Advanced Analytical Applications and Sensing Platform Development

Spectrophotometric pH Measurement Methodologies

Spectrophotometry offers a high-precision alternative to potentiometric methods for pH determination. Cresol (B1669610) Red sodium salt is a key indicator in these techniques due to its sharp and well-defined absorbance changes within a specific pH range.

Ratiometric spectrophotometry is a technique that enhances the precision of pH measurements by utilizing the ratio of absorbance at two different wavelengths. For Cresol Red, these wavelengths correspond to the peak absorbances of its acidic (H₂I) and basic (I²⁻) forms. The measurement typically involves monitoring the absorbance at 573 nm and 433 nm researchgate.netresearchgate.net. By using the ratio of these absorbances, the measurement becomes less susceptible to fluctuations in indicator concentration, light source intensity, or sample turbidity, thereby significantly improving the accuracy and reproducibility of the pH determination. This method is particularly advantageous for measurements in complex matrices where such interferences are common.

The accurate determination of pH in complex matrices like seawater requires sophisticated algorithms that account for various environmental factors. For Cresol Red, a well-established algorithm is used to calculate pH on the total hydrogen ion concentration scale (pHT) researchgate.netusf.eduusf.edu. This algorithm incorporates the ratio of absorbances at 573 nm and 433 nm (R) and corrects for temperature (T) and salinity (S) researchgate.netusf.eduusf.edu.

The core equation is as follows:

pHT = -log(K₂Te₂) + log((R - e₁) / (1 - R(e₃/e₂))) researchgate.net

Where:

R is the ratio of the absorbance at 573 nm to 433 nm.

K₂T is the second dissociation constant of Cresol Red at a given temperature and salinity.

e₁, e₂, and e₃ are molar absorptivity ratios that are also dependent on temperature and salinity researchgate.net.

The parameters within this equation are empirically derived and validated through rigorous experimentation across a range of temperatures and salinities to ensure high accuracy in diverse marine environments researchgate.netusf.edu. The use of purified Cresol Red is crucial as impurities can introduce significant errors in pH measurements researchgate.netresearchgate.net.

Parameters for Spectrophotometric pH Calculation with Cresol Red in Seawater
ParameterDescriptionDependency
RRatio of absorbance at 573 nm to 433 nmMeasured
K₂TSecond dissociation constant of Cresol RedTemperature, Salinity
e₁, e₂, e₃Molar absorptivity ratiosTemperature, Salinity

Cresol Red belongs to the sulfonephthalein family of indicators, and its performance is often compared with other members of this group for specific pH sensing applications. Key comparative factors include the pH transition range and the nature of the color change.

IndicatorpH RangeColor Change (Acid to Base)
Cresol Red 7.2 - 8.8 octagonchem.comabcam.comYellow to Reddish-purple octagonchem.com
Phenolphthalein 8.2 - 10.0 octagonchem.comColorless to Pink octagonchem.com
Bromothymol Blue 6.0 - 7.6 octagonchem.comYellow to Blue octagonchem.com
Methyl Orange 3.1 - 4.4 octagonchem.comRed to Yellow octagonchem.com
Phenol (B47542) Red 6.4 - 8.0 troublefreepool.comYellow to Red
Bromocresol Purple 5.2 - 6.8Yellow to Purple

For applications requiring pH measurement in the slightly alkaline range, such as in swimming pools or certain biological buffers, Cresol Red offers a distinct advantage with its 7.2 to 8.8 transition range octagonchem.comabcam.comtroublefreepool.com. In contrast, Bromothymol Blue is more suited for near-neutral pH, while Phenolphthalein is used for more basic conditions octagonchem.com. The choice of indicator is therefore critically dependent on the expected pH of the sample.

Optical Sensor Development and Immobilized Systems

The development of optical sensors for pH measurement often involves the immobilization of indicator dyes like Cresol Red onto a solid support. These sensors offer advantages such as remote monitoring, miniaturization, and freedom from electromagnetic interference.

Optical biosensors for pH measurement are fabricated by integrating a biological or chemical recognition element, in this case, Cresol Red, with an optical transducer nih.gov. The fundamental principle involves measuring the change in the optical properties of the immobilized indicator, such as absorbance or fluorescence, as the pH of the surrounding medium changes nih.govmdpi.com.

The fabrication process typically involves the preparation of a support matrix, the immobilization of Cresol Red within or on this matrix, and the integration of the sensing element with a light source and a detector, often using fiber optics mdpi.comacs.org. Characterization of these sensors involves evaluating their response time, sensitivity, dynamic range, and long-term stability. For instance, a fiber-optic pH sensor has been developed by entrapping Cresol Red within a sol-gel cladding on an unclad fiber surface acs.org. The performance of such sensors is assessed by monitoring the spectral changes in response to varying pH levels.

Several techniques are employed to immobilize Cresol Red for the fabrication of robust and reusable optical sensors.

Sol-Gel Encapsulation: The sol-gel process is a widely used method for entrapping indicator dyes like Cresol Red within a porous silica network researchgate.netresearcher.lifenju.edu.cn. This technique involves the hydrolysis and condensation of silicon alkoxides to form a rigid and optically transparent glass-like matrix at room temperature nju.edu.cn. The entrapped Cresol Red molecules retain their pH-sensitive properties, and the porous nature of the sol-gel allows for the diffusion of protons to interact with the indicator researchgate.net. The properties of the resulting sensor can be tuned by modifying the sol-gel synthesis conditions researcher.life.

Polyelectrolyte Multilayers (PEMs): This technique involves the sequential adsorption of oppositely charged polyelectrolytes to build up a thin film on a substrate. Cresol Red can be incorporated into these multilayers. For instance, a urea (B33335) biosensor has been developed by immobilizing urease and Cresol Red within a polyelectrolyte multilayer structure composed of poly(allylamine hydrochloride) (PAH) and polystyrene sulfonate (PSS) mdpi.com.

Layer-by-Layer (LbL) Self-Assembly: LbL is a versatile technique for creating multilayered thin films with precise control over their thickness and composition. It relies on the alternating deposition of materials with complementary interactions, such as electrostatic forces. This method can be used to construct robust sensing layers containing Cresol Red, offering a high degree of control over the sensor's architecture and performance.

Comparison of Immobilization Techniques for Cresol Red
TechniqueDescriptionAdvantagesExample Compounds Used in Matrix
Sol-Gel EncapsulationEntrapment of the indicator within a porous silica network formed from the hydrolysis and condensation of silicon alkoxides. nju.edu.cnHigh thermal and chemical stability, optical transparency, tunable porosity. nju.edu.cnTetraethoxysilane (TEOS), Tetramethoxysilane (TMOS)
Polyelectrolyte Multilayers (PEMs)Sequential adsorption of oppositely charged polymers to form a layered film containing the indicator. mdpi.comMild preparation conditions, precise control over film thickness and properties.Poly(allylamine hydrochloride) (PAH), Polystyrene sulfonate (PSS) mdpi.com
Layer-by-Layer (LbL) Self-AssemblyAlternating deposition of materials with complementary interactions to build a multilayered structure.High degree of control over sensor architecture, versatility in material choice.Various charged polymers and nanoparticles.

Co-Immobilization Strategies with Enzymes and Their Impact on Sensor Performance and Stability

The co-immobilization of Cresol Red sodium salt with enzymes in a single sensing matrix is a pivotal strategy for developing robust and sensitive biosensors. This approach physically confines the enzyme and the pH-sensitive dye in close proximity, allowing for the direct and efficient transduction of pH changes resulting from enzymatic reactions into a measurable optical signal. A prominent technique for this is the sol-gel entrapment method.

In one notable application, an optical biosensor for the anti-glaucoma agent acetazolamide (B1664987) was developed by co-immobilizing carbonic anhydrase and Cresol Red within a sol-gel matrix sigmaaldrich.com. The enzyme and the indicator dye were physically entrapped in overlapped sol-gels, creating a stable and reactive environment sigmaaldrich.com. The principle of this sensor relies on the inhibition of the enzyme by the target analyte. The enzymatic reaction, which causes a local pH shift, is monitored by the encapsulated Cresol Red. The presence of the inhibitor reduces the rate of the pH change, which is quantifiable through changes in the dye's absorbance.

The primary advantage of co-immobilization is the significant enhancement of sensor stability and reusability. Entrapment within a polymer or gel matrix, such as a silica sol-gel, protects the enzyme from the bulk solution's harsh conditions, minimizing leaching and denaturation nih.gov. This non-chemical interaction maintains the enzyme's native conformation and high activity levels nih.gov. Furthermore, confining the pH indicator with the enzyme ensures a rapid response, as the dye immediately detects the localized pH variations at the site of the enzymatic reaction.

Studies on various immobilized enzyme systems have consistently demonstrated improved operational and storage stability compared to their free-enzyme counterparts. For instance, co-immobilized enzymes on magnetic nanoparticles have shown better pH and temperature profiles and retain a high percentage of their activity after numerous cycles and prolonged storage nih.gov. While not specific to Cresol Red, these findings underscore the general benefits of co-immobilization. The enhanced stability is crucial for the development of commercially viable biosensors that require a long shelf-life and consistent performance.

ParameterFree Enzyme & IndicatorCo-Immobilized System (e.g., Sol-Gel)Impact of Co-Immobilization
Response Time Slower, dependent on diffusion of products to indicator in bulk solution.Faster, due to close proximity of enzyme and indicator.Improved sensor responsiveness.
Stability Lower operational and storage stability; susceptible to denaturation.Higher stability; enzyme is protected by the matrix nih.gov.Enhanced sensor lifetime and reusability.
Sensitivity Potentially lower due to dilution of pH change in bulk solution.Higher, as indicator detects concentrated, localized pH changes.Lower detection limits achievable.
Leaching High potential for both enzyme and indicator to wash out.Minimized leaching of both components from the support matrix nih.gov.Increased operational robustness.
Reusability Limited.Significantly improved.More cost-effective and practical for routine analysis.

Electrochemical Sensing Approaches Utilizing this compound

The incorporation of this compound into electrode materials represents an innovative strategy for fabricating high-performance electrochemical sensors . These sensors leverage the compound's electrochemical properties to improve electrocatalytic activity and selectivity for specific analytes . A key approach involves modifying the surface of a conducting material, such as tin(IV) oxide (SnO₂), with Cresol Red to create a chemically modified electrode (CME).

One specific application is the development of a potentiometric sensor for acid-base titrations . In this design, a glass electrode coated with a high-conducting layer of SnO₂ is further modified with Cresol Red . This SnO₂/Cresol Red electrode functions as a sensitive indicator electrode. The potential of this electrode changes in response to the pH of the solution, similar to a traditional glass electrode, but with the potential for enhanced performance characteristics derived from the immobilized indicator.

The mechanism of such a sensor is based on the protonation and deprotonation of the immobilized Cresol Red molecules. As the pH of the surrounding solution changes, the equilibrium of the dye's acidic and basic forms shifts, leading to a measurable change in the electrode's surface potential. This potential difference, measured against a stable reference electrode, can be correlated directly to the solution's pH.

The use of Cresol Red in modified electrodes offers several advantages:

Enhanced Electrocatalytic Activity: The dye can facilitate electron transfer reactions at the electrode surface for certain analytes.

Improved Selectivity: The chemical properties of the immobilized dye can impart selectivity towards target analytes.

Robustness: Immobilization on a solid substrate like SnO₂-coated glass results in a durable and reusable sensor.

ComponentFunctionMaterial ExamplePerformance Characteristic
Substrate Provides a stable, conductive base for the sensor.Glass coated with Tin(IV) Oxide (SnO₂) High conductivity, optical transparency.
Indicator Acts as the active sensing element, responding to pH changes.This compound Provides a potentiometric response to proton concentration.
Working Principle PotentiometryMeasures the potential difference between the modified electrode and a reference electrode.Nernstian or near-Nernstian response to pH.
Application Acid-Base Titrations Serves as an endpoint indicator in titrimetric analysis.Sharp potential change at the equivalence point.

Colorimetric Assays and High-Throughput Screening Methodologies

This compound is exceptionally well-suited for colorimetric assays due to its distinct pH-dependent color transitions thermofisher.com. It exhibits two useful pH ranges: one in strongly acidic conditions (pH 0.2 to 1.8, changing from red to yellow) and another near neutral to alkaline conditions (pH 7.2 to 8.8, changing from yellow to reddish-purple) thermofisher.comabcam.com. This property is the foundation for its use in various analytical methods, including high-throughput screening (HTS).

High-throughput screening is a technique that employs automated instrumentation to conduct a massive number of biochemical or chemical tests in parallel sigmaaldrich.comresearchgate.net. This methodology is critical in fields like drug discovery for rapidly testing large compound libraries researchgate.net. Colorimetric assays using pH indicators like Cresol Red are ideal for HTS because the readout is a simple change in absorbance, which can be measured quickly and simultaneously for many samples using a microplate reader.

The principle behind using Cresol Red in HTS involves monitoring reactions that produce or consume protons, thereby causing a pH shift. For example, many enzymatic reactions, such as those catalyzed by ATPases or kinases, release a proton as a byproduct. In a weakly buffered solution containing the enzyme, substrate, and Cresol Red, the enzymatic activity will cause the pH to drop. This pH change shifts the Cresol Red equilibrium from its reddish-purple form to its yellow form, resulting in a decrease in absorbance at the indicator's maximum wavelength (around 570-575 nm). The rate of this color change is directly proportional to the enzyme's activity.

This approach allows for the rapid screening of potential enzyme inhibitors. A compound that inhibits the enzyme will slow down or stop the production of protons, and thus the solution will remain reddish-purple, or the color change will be significantly delayed. This simple, robust, and cost-effective assay format can be readily adapted to 96-well or 384-well microplates for automated HTS applications.

Assay ComponentRole in HTS AssayExample
pH Indicator To provide a visual or spectrophotometric signal of pH change.This compound
Biological Target Enzyme or system that produces or consumes H⁺ during its reaction.Kinases, ATPases, Ureases
Substrate Reactant for the biological target.ATP, Urea
Buffer To maintain an initial pH within the indicator's sensitive range (e.g., pH 8.0).Low concentration Tris or HEPES
Test Compound Potential modulator (inhibitor or activator) of the biological target.Small molecule libraries
Detection Method Quantifies the color change.Absorbance measurement using a microplate reader.

Interactions with Supramolecular Hosts and Complex Biological Matrices

Host-Guest Chemistry and Supramolecular Recognition with Cresol (B1669610) Red Sodium Salt

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule, such as Cresol Red sodium salt. These interactions are governed by non-covalent forces and have led to the development of advanced sensing systems.

Synthetic receptors are designed to selectively bind specific guests. Squaramides, in particular, have emerged as powerful building blocks for receptors that can recognize and bind anions through hydrogen bonding. unica.it Research has demonstrated that squaramide-based receptors can form complexes with anionic dyes. In one study, an indicator displacement assay (IDA) was developed utilizing a synthetic receptor complexed with Cresol Red. unica.it The squaramide moiety of the host molecule provides a well-defined binding pocket that can accommodate the anionic sulfonate group of the Cresol Red dye, forming a stable host-guest complex. This complexation is often studied using techniques like NMR and UV-Vis spectroscopy to determine the binding affinity and stoichiometry of the interaction.

The formation of a complex between an indicator like Cresol Red and a synthetic receptor is the foundation of an Indicator Displacement Assay (IDA). In this mechanism, the Cresol Red dye is initially bound within the cavity of the host receptor, resulting in a specific colorimetric or spectroscopic signal. When a target analyte (another anion) with a higher affinity for the receptor is introduced, it competitively binds to the host, displacing the Cresol Red indicator. rsc.orgnih.govnih.gov This displacement releases the free dye into the solution, causing a discernible change in color or fluorescence, which signals the presence of the target analyte. rsc.org A system employing a squaramide-based receptor and Cresol Red was shown to produce a positive response in the presence of phosphate (B84403) and sulfate (B86663) anions, demonstrating the viability of this sensing mechanism. unica.it

Anion Sensing and Competitive Binding Studies

The principle of competitive binding in Indicator Displacement Assays makes this compound a valuable tool for anion sensing. The selectivity of the assay is dictated by the design of the synthetic host receptor. By engineering receptors with specific recognition sites, it is possible to create systems that selectively detect particular anions even in complex mixtures. For instance, the aforementioned squaramide-Cresol Red system was selective for phosphate and sulfate. unica.it The competition between the indicator dye and the target anion for the receptor's binding site is a dynamic equilibrium. The strength of this binding (association constant) determines the sensitivity and selectivity of the sensor. Such systems can detect anions that are otherwise difficult to measure, highlighting the practical application of the supramolecular interactions of Cresol Red. nih.gov

Dye-Surfactant Interactions and Micellar Solubilization Phenomena

The interaction between dyes and surfactants is a well-studied area of colloid and surface chemistry. Cresol Red, as an anionic dye, exhibits significant interactions with different types of surfactants, which can alter its spectral properties and solubility. These interactions are crucial for applications in areas like detergency, dyeing, and analytical chemistry.

In the presence of cationic surfactants, such as cetylpyridinium bromide (CPB), Cresol Red can form ion-pairs. This occurs in the pre-micellar region, where individual surfactant monomers associate with the anionic dye molecules through electrostatic attraction. The formation of this ion-pair complex can be observed through changes in the UV-visible absorption spectrum of the dye. As the surfactant concentration increases and surpasses the critical micelle concentration (CMC), a different phenomenon occurs: the ion-pair complex may break up as the dye becomes solubilized within the hydrophobic core or at the surface of the micelles. This micellar solubilization often leads to a shift in the dye's absorption spectrum and can significantly enhance its apparent solubility in the aqueous medium. In contrast, interactions with anionic surfactants like sodium dodecyl sulphate (SDS) are generally weak, while nonionic surfactants such as Triton X-100 interact with Cresol Red through mechanisms like hydrogen bonding and hydrophobic interactions.

Critical Micelle Concentration (CMC) Studies in Presence of this compound

The interaction between this compound and various types of surfactants, including cationic, anionic, and nonionic, has been investigated to understand its effect on the critical micelle concentration (CMC). The CMC is a fundamental parameter that indicates the onset of micelle formation by surfactants in a solution. The presence of a dye molecule like Cresol Red can influence this self-assembly process through various interactions, such as electrostatic, hydrophobic, and ion-pair formation.

A key study in this area explored the interactions of Cresol Red (CR) with cetylpyridinium bromide (CPB), a cationic surfactant, sodium dodecyl sulphate (SDS), an anionic surfactant, and Triton X-100 (TX-100), a nonionic surfactant, using conductometric, tensiometric, and spectroscopic methods. The results from this research provide valuable insights into how this compound modulates the micellization of these different classes of surfactants.

In the case of the cationic surfactant CPB, a significant decrease in the CMC was observed in the presence of Cresol Red. This suggests a strong interaction between the anionic Cresol Red dye and the cationic surfactant monomers, leading to the formation of a CR-CPB adduct. This interaction facilitates the aggregation of surfactant molecules at a lower concentration. Spectroscopic analysis indicated the formation of an ion-pair complex between Cresol Red and CPB monomers in the pre-micellar region. Above the CMC, this ion-pair complex breaks up, and the dye becomes solubilized within the CPB micelles researchgate.netdntb.gov.uasemanticscholar.org.

For the anionic surfactant SDS, the interaction with the anionic Cresol Red dye was found to be weak. Consequently, there was no significant formation of an adduct between Cresol Red and SDS. The changes in the absorption spectra were attributed to weak interactions such as H-bonding researchgate.netdntb.gov.uasemanticscholar.org.

With the nonionic surfactant TX-100, the presence of Cresol Red led to an association of the dye with the micelles. The interactions in this system are thought to be driven by short-range dispersive forces and hydrophobic interactions researchgate.netdntb.gov.uasemanticscholar.org.

The following table summarizes the Critical Micelle Concentration (CMC) values for the different surfactants in the absence and presence of this compound.

Table 1: Critical Micelle Concentration (CMC) of Surfactants in the Absence and Presence of this compound

Surfactant Type CMC in Water (mol·L⁻¹) CMC in Presence of Cresol Red (mol·L⁻¹)
Cetylpyridinium Bromide (CPB) Cationic 9.0 x 10⁻⁴ 0.8 x 10⁻⁴
Sodium Dodecyl Sulphate (SDS) Anionic 8.1 x 10⁻³ 7.9 x 10⁻³

Thermodynamic Analysis of Dye-Surfactant Self-Assembly

The spontaneity of the micellization process in the presence of this compound can be understood by examining the thermodynamic parameters, particularly the Gibbs free energy of micellization (ΔG⁰ₘ). A negative value for ΔG⁰ₘ indicates that the formation of micelles is a spontaneous process.

The study by Ali et al. also provided a thermodynamic analysis of the micellization of CPB, SDS, and TX-100 in both pure water and in the presence of Cresol Red. The Gibbs free energy of micellization was calculated for all three surfactant systems. The consistently negative values of ΔG⁰ₘ for all the surfactants, both in the absence and presence of Cresol Red, confirm that the process of micelle formation is spontaneous under the studied conditions researchgate.netdntb.gov.uasemanticscholar.org.

The magnitude of the negative ΔG⁰ₘ values provides insight into the favorability of micellization. For the cationic surfactant CPB, the significant decrease in the CMC in the presence of Cresol Red is accompanied by a more negative ΔG⁰ₘ, indicating that the interaction with the dye makes the self-assembly process even more spontaneous. In contrast, for the anionic surfactant SDS, where the interaction is weak, the change in ΔG⁰ₘ is less pronounced. For the nonionic surfactant TX-100, the association with Cresol Red also leads to a more favorable micellization process, as reflected by the change in the Gibbs free energy.

The thermodynamic data underscores the different interaction mechanisms at play. The strong electrostatic attraction between the oppositely charged Cresol Red and CPB results in a significant thermodynamic driving force for their co-assembly. For TX-100, the hydrophobic and other short-range interactions, though weaker than the electrostatic forces in the CPB-CR system, still contribute to a more favorable micellization. The minimal thermodynamic change in the SDS system is consistent with the repulsive electrostatic forces between the like-charged dye and surfactant.

The following table presents the Gibbs free energy of micellization for the different surfactants in the absence and presence of this compound.

Table 2: Gibbs Free Energy of Micellization (ΔG⁰ₘ) of Surfactants in the Absence and Presence of this compound

Surfactant Type ΔG⁰ₘ in Water (kJ·mol⁻¹) ΔG⁰ₘ in Presence of Cresol Red (kJ·mol⁻¹)
Cetylpyridinium Bromide (CPB) Cationic -28.9 -34.5
Sodium Dodecyl Sulphate (SDS) Anionic -23.8 -23.9

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Cetylpyridinium Bromide (CPB)
Sodium Dodecyl Sulphate (SDS)

Applications in Molecular and Biological Sciences

Molecular Biology Reagent Systems

In the realm of molecular biology, Cresol (B1669610) Red sodium salt is integrated into several reagent systems, where it provides visual cues and tracking capabilities without interfering with critical enzymatic reactions.

Cresol Red sodium salt is a suitable component for Polymerase Chain Reaction (PCR) reagent systems. gspchem.comsigmaaldrich.comsigmaaldrich.com It is often incorporated into PCR loading buffers and master mixes to serve two primary functions. Firstly, it acts as a visual pH indicator for the reaction mixture. researchgate.net Maintaining an optimal pH is crucial for the efficiency and fidelity of the DNA polymerase, and a color change in the dye can signal a potentially problematic pH shift. A purple color typically indicates a suitable pH, while a yellow color may suggest the mixture is too acidic for the reaction to proceed efficiently. researchgate.net

Secondly, its inclusion in the master mix allows for the direct loading of PCR products onto an agarose (B213101) or polyacrylamide gel for electrophoresis, eliminating a separate step of adding a loading dye. researchgate.net This streamlines the workflow, saves time, and reduces the risk of cross-contamination. researchgate.net Specific applications include its use in the loading buffer for Major Histocompatibility Complex (MHC) class I typing via PCR. gspchem.com

A significant advantage of this compound in PCR applications is its compatibility with common DNA polymerases. Research and user experiences have shown that Cresol Red does not inhibit Taq polymerase, a workhorse enzyme in PCR. abcam.comspectrumchemical.com This is a critical feature, as other dyes, such as Bromophenol Blue, have been observed to inhibit PCR reactions. researchgate.netresearchgate.net The non-inhibitory nature of Cresol Red ensures that its presence does not compromise the yield or success of the amplification process. researchgate.net While its compatibility with Taq polymerase is well-established, its effect on high-fidelity polymerases, such as Pfu polymerase, has been a subject of discussion among researchers. researchgate.net

This compound is widely used as a tracking dye in the electrophoresis of nucleic acids (DNA and RNA) in agarose gels and proteins in polyacrylamide gels. gspchem.comsigmaaldrich.comabcam.comaatbio.com In this application, the dye is mixed with the sample before it is loaded into the gel. As the electric field is applied, the negatively charged dye molecules migrate towards the anode, along with the DNA, RNA, or SDS-coated proteins.

The migration of the colored dye front allows researchers to visually monitor the progress of the electrophoresis in real-time. This prevents the samples, which are typically invisible to the naked eye, from running off the end of the gel. In agarose gel electrophoresis, Cresol Red migrates with an apparent molecular size equivalent to a DNA fragment of approximately 125 base pairs (bp). abcam.com This provides a useful, albeit approximate, reference point for the migration of small DNA fragments.

Table 1: Application of this compound in Electrophoresis

Application Matrix Function Apparent Migration Size (DNA)
DNA/RNA Separation Agarose Gel Tracking Dye ~125 bp

Bioanalytical Sensing and Enzyme-Based Assays

The pH-sensitive color change of this compound makes it an effective indicator in various bioanalytical and enzymatic assays where a change in pH is a direct or indirect result of the reaction.

This compound serves as a valuable indicator for monitoring the kinetics of enzyme-catalyzed reactions that involve a change in proton concentration. For instance, it has been employed to monitor reactions catalyzed by immobilized carbonic anhydrase. gspchem.com The hydration of carbon dioxide or dehydration of bicarbonate catalyzed by this enzyme results in a pH change in the local environment. psu.edunih.gov By observing the color transition of Cresol Red, researchers can follow the progress of the enzymatic reaction. psu.edunih.gov

The principle relies on the distinct color change of the indicator within a specific pH range (typically 7.2 to 8.8, transitioning from yellow to reddish-purple). spectrumchemical.comthermofisher.com This property allows for the spectrophotometric monitoring of the reaction rate. The absorbance spectra of Cresol Red show a maximum for the acidic yellow form around 440 nm and for the basic red form around 570 nm, providing a clear signal for quantitative analysis. psu.eduresearchgate.net

Table 2: Properties of this compound as a pH Indicator

pH Range Color Change
0.2–1.8 Red to Yellow
7.2–8.8 Yellow to Reddish-Purple

Data sourced from multiple suppliers and publications. sigmaaldrich.comspectrumchemical.comthermofisher.com

The function of this compound as a pH transducer has been harnessed in the development of optical biosensors for specific analytes.

Acetazolamide (B1664987): An optical biosensor has been developed for the determination of acetazolamide, a carbonic anhydrase inhibitor. nih.govsigmaaldrich.com In this system, carbonic anhydrase and Cresol Red are co-immobilized in sol-gel thin films. psu.edunih.gov The enzyme catalyzes the dehydration of bicarbonate, which causes a local pH change detected by the Cresol Red indicator. nih.gov When the inhibitor acetazolamide is present, it reduces the enzyme's activity, leading to a smaller or slower pH change. The concentration of the inhibitor can be quantified by monitoring the color transition of the immobilized dye at a wavelength of 570 nm. psu.edusigmaaldrich.com This biosensor demonstrated a linear response for acetazolamide concentrations between 1.0 and 10.0 mmol/L, with a detection limit of 0.2 mmol/L. psu.edusigmaaldrich.com

Table 3: Performance Characteristics of an Acetazolamide Biosensor Using this compound

Parameter Value
Analyte Acetazolamide
Transducer Cresol Red (Optical)
Linear Response Range 1.0–10.0 mmol/L
Detection Limit 0.2 mmol/L
Wavelength for Measurement 570 nm

Data from a study on a flow-through sol-gel optical biosensor. psu.edusigmaaldrich.com

Urea (B33335): this compound is also utilized in the detection of urease activity, which forms the basis of many urea biosensors. It can be used in conjunction with lead acetate (B1210297) for the detection of the urease enzyme following polyacrylamide gel electrophoresis. abcam.com The principle in urea biosensors involves the urease-catalyzed hydrolysis of urea into ammonia (B1221849) and carbon dioxide. This reaction causes an increase in the local pH, which can be detected by a pH-sensitive indicator like Cresol Red, resulting in a measurable color change. While some biosensors may use other indicators like phenol (B47542) red, the mechanism of using a pH-sensitive dye to transduce the enzymatic reaction into a visible signal is a common and effective strategy. nih.gov

Comparative Analysis of pH Indicators in Enzyme-Assisted Biosensing Platforms

The real-time monitoring of enzymatic reactions that involve a change in pH is a cornerstone of many biosensing platforms. The selection of an appropriate pH indicator is critical for the sensitivity and accuracy of these assays. This compound is frequently employed in such systems due to its distinct color transition in the physiological pH range. A comparative analysis with other common pH indicators, such as Phenol Red and Bromothymol Blue, reveals the specific advantages and optimal conditions for its use.

Enzyme-assisted biosensors often rely on the principle that the enzymatic activity on a specific substrate leads to the production or consumption of protons, resulting in a local pH shift. This change is then detected by a pH-sensitive transducer, which can be a colorimetric indicator. For instance, in the detection of organophosphates, acetylcholinesterase (AChE) activity is monitored. The enzymatic hydrolysis of acetylcholine (B1216132) produces acetic acid, leading to a decrease in pH. Similarly, penicillinase-based biosensors detect the hydrolysis of penicillin to penicilloic acid.

The choice of pH indicator is governed by its pKa value, which should be close to the initial pH of the assay medium to ensure maximum sensitivity. Cresol Red has a pKa in its alkaline range of approximately 8.2, making it highly suitable for monitoring enzymatic reactions that cause a pH drop from a slightly alkaline starting point. researchgate.netscientificlabs.co.uk

Detailed Research Findings:

Research has demonstrated the utility of Cresol Red in various enzyme-assisted biosensing applications. For example, it has been successfully immobilized in sol-gel thin films for the development of optical biosensors. In one study, Cresol Red was co-immobilized with carbonic anhydrase to detect acetazolamide, an inhibitor of the enzyme. researchgate.net The enzyme-catalyzed hydration of CO2 results in a pH decrease, which is colorimetrically monitored by the entrapped Cresol Red. The response of the immobilized dye was observed to be almost immediate, highlighting its suitability for real-time measurements. researchgate.net

In another application, Cresol Red has been used in high-throughput screening assays for phospholipase A2 (PLA2) activity. The enzymatic hydrolysis of phospholipids (B1166683) generates free fatty acids, causing a pH drop that is detected by the change in absorbance of Cresol Red at 572 nm. The assay solution is typically adjusted to a pH of 8.0 to maximize the sensitivity of the indicator to the resulting acidification.

The following interactive table provides a comparative overview of the key properties of this compound, Phenol Red, and Bromothymol Blue, which are crucial for their application in enzyme-assisted biosensing platforms.

IndicatorpH RangepKa (Alkaline Range)Color Change (Alkaline Range)Wavelength (λmax) of Basic Form
This compound 7.2 - 8.8~8.2Yellow to Reddish-Purple570-572 nm researchgate.net
Phenol Red 6.8 - 8.2~7.9Yellow to Red557-560 nm nih.govwikipedia.org
Bromothymol Blue 6.0 - 7.6~7.1Yellow to Blue615-620 nm researchgate.net

This data underscores the suitability of Cresol Red for assays conducted in a slightly alkaline environment, offering a clear visual and spectrophotometric transition. Its performance in such systems is comparable, and in some cases superior, to other indicators depending on the specific pH modulation of the enzymatic reaction being monitored.

Methodologies in Histological, Cytological, and Microbiological Research

In contrast, the application of this compound in microbiological research is well-documented, particularly in the formulation of selective and differential culture media. These media are designed to isolate and identify specific microorganisms based on their biochemical properties, often revealed by a pH change.

Detailed Research Findings:

Cresol Red is a key component in several selective agar (B569324) media used for the cultivation and identification of Vibrio species, which are important human pathogens.

CPC (Cellobiose-Polymyxin B-Colistin) Agar: This medium is used for the selective isolation of Vibrio vulnificus and Vibrio cholerae. It contains two pH indicators, Bromothymol Blue and Cresol Red. Cellobiose fermentation by certain Vibrio species leads to acid production, causing the Bromothymol Blue to turn yellow. Cresol Red, on the other hand, indicates alkalinity, turning red at a higher pH, which helps in differentiating non-fermenting colonies. The alkaline pH of the medium itself enhances the recovery of Vibrios.

Thiosulfate Citrate Bile Salts Sucrose (TCBS) Agar: While Bromothymol Blue is the primary pH indicator in TCBS agar, the principle of differentiating sucrose-fermenting from non-fermenting Vibrio species is similar. Sucrose fermentation leads to a pH drop, causing the indicator to change color. conductscience.com The inclusion of indicators like Cresol Red in other selective media follows a similar logic of visualizing metabolic processes through pH changes.

The following interactive table details the composition of CPC Agar Base, illustrating the role of this compound in this microbiological culture medium.

ComponentConcentration (g/L)Purpose
Peptone10.0Source of carbon, nitrogen, vitamins, and minerals.
Meat Extract B5.0Source of nutrients.
Cellobiose15.0Fermentable carbohydrate for differentiation.
Sodium Chloride20.0Maintains osmotic balance.
Cresol Red 0.040 pH indicator for alkaline conditions.
Bromothymol Blue0.040pH indicator for acidic conditions.
Agar15.0Solidifying agent.

Environmental Research and Remediation Studies

Environmental pH Monitoring and Water Quality Assessment Methodologies

Cresol (B1669610) Red sodium salt is a versatile pH indicator utilized in various environmental testing applications, particularly for assessing water quality. chemimpex.comoctagonchem.com Its distinct color change from yellow in acidic conditions to red in alkaline conditions allows for the precise monitoring of pH levels, which is a critical parameter in determining the health of aquatic ecosystems. chemimpex.com The indicator is effective in a pH range of 7.2 to 8.8, making it suitable for many natural water bodies. octagonchem.comabcam.com

The spectrophotometric measurement of seawater pH using sulfonephthalein indicator dyes is a standard and highly precise method. researchgate.net Cresol Red, and its close relative m-cresol (B1676322) purple (mCP), are among the most important dyes for this purpose. researchgate.netresearchgate.net The use of purified Cresol Red is recommended for measuring the acidity of seawater with a pH between 6.8 and 7.8 at 298.15 K. researchgate.net This pH range is significant as it is found in oceanic oxygen minimum zones and hydrothermal vent fields, and is becoming more widespread due to ongoing ocean acidification. researchgate.net

The accuracy of spectrophotometric pH measurements can be affected by impurities in the dye, which can lead to systematic errors. researchgate.net Therefore, the use of purified Cresol Red with well-characterized physical-chemical properties is crucial for obtaining reliable data. researchgate.net Research has focused on providing detailed characterizations of the molar absorptivity ratios and dissociation constants of purified Cresol Red over various temperatures and salinities to ensure high-quality measurements. researchgate.net Spectrophotometric methods using these dyes are favored for their high precision and accuracy, which can be as good as 0.001 pH units, and are not susceptible to the drift that can affect electrode-based measurements. researchgate.netnih.gov

Table 1: Properties of Cresol Red for Seawater pH Measurement

Property Value/Range Conditions Reference
Recommended pH Range 6.8 - 7.8 T = 298.15 K researchgate.net
Wavelengths for Absorbance 433 nm and 573 nm Seawater researchgate.net
Temperature Range 278.15 K - 308.15 K - researchgate.net

In cryospheric studies, Cresol Red has been employed as a model system to investigate acid-base interactions within the quasi-liquid layers at the grain boundaries of ice. researchgate.net When aqueous solutions containing Cresol Red and various acids are frozen, the solutes become concentrated in the regions between ice crystals. researchgate.net This "freeze-concentrated solution" leads to a significant enhancement of the protonation of Cresol Red, by as much as 2 to 4 orders of magnitude compared to the liquid state. researchgate.net

This phenomenon demonstrates that the local concentration of acids at the ice grain boundaries dramatically increases, which has important implications for understanding the chemical reactivity of contaminants in snow and ice. researchgate.net Cresol Red serves as an effective acid-base indicator in these frozen environments, with its protonation state, determined by UV/Vis absorption spectroscopy, reflecting the altered acidity of the microenvironment within the ice. researchgate.net The presence of different salts can further influence this process, highlighting the complex chemical interactions occurring in frozen systems. researchgate.net

Biodegradation and Biotransformation Pathways of Cresol Red Sodium Salt

While useful in environmental monitoring, Cresol Red is also a dye that can be present in industrial wastewater, making its removal and degradation an important area of research. utm.my Studies have focused on biological methods, which are considered environmentally friendly and cost-effective, to break down this compound. nih.gov

Fungi, particularly white-rot fungi, have shown significant potential for degrading and decolorizing synthetic dyes like Cresol Red. utm.mynih.gov In one study, 20 different types of white-rot fungi were isolated and screened for their ability to break down Cresol Red. utm.my Two strains, identified as Trichoderma harzianum M06 and Absidia spinosa M15, were found to be particularly effective. utm.my

The degradation efficiency of these fungi was optimized by adjusting various environmental conditions. For Absidia spinosa M15, the highest degradation percentage of 85.46% was achieved at pH 3, with the addition of glucose, ammonium (B1175870) nitrate, and the surfactant Tween 80. utm.my Another study confirmed the ability of Absidia spinosa M15 to decolorize 65% of Cresol Red within 30 days. nih.gov The enzyme laccase was identified as playing a significant role in the decolorization process by this fungal strain. nih.gov

Table 2: Fungal Degradation of Cresol Red

Fungal Strain Degradation/Decolorization Efficiency Key Conditions Reference
Trichoderma harzianum M06 67.50% pH 3, with ammonium sulphate utm.my
Absidia spinosa M15 85.46% pH 3, with glucose & ammonium nitrate utm.my

To understand the biodegradation pathway, researchers have identified the intermediate products, or metabolites, formed during the breakdown of Cresol Red by fungi. Using techniques such as UV-vis spectrophotometry, Thin Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS), the degradation products were analyzed. nih.govutm.my

The degradation of Cresol Red by Trichoderma harzianum M06 resulted in the formation of 2-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid. utm.my When Absidia spinosa M15 was used, the identified metabolic products were benzoic acid and benzeneacetic acid. nih.govutm.my The identification of these simpler aromatic compounds confirms the breakdown of the more complex triphenylmethane (B1682552) dye structure. nih.govutm.my

Table 3: Identified Metabolites from Fungal Degradation of Cresol Red

Fungal Strain Metabolite 1 Metabolite 2 Analytical Method Reference
Trichoderma harzianum M06 2-hydroxybenzoic acid 2,4-dihydroxybenzoic acid GC-MS utm.my

Advanced Dye Removal and Remediation Strategies

Beyond biodegradation, various physical and chemical methods are being explored for the remediation of dye-contaminated wastewater. encyclopedia.pub Adsorption is a widely used technique that involves the accumulation of dye molecules onto the surface of a solid material, or adsorbent. encyclopedia.pub

One study investigated the use of a low-cost adsorbent, waste paper, for the removal of Cresol Red from wastewater. tecnoscientifica.comresearchgate.net The study found that the adsorption capacity was influenced by pH, with the maximum capacity reached at pH 8. tecnoscientifica.comresearchgate.net Increasing the initial concentration of the dye also led to a higher adsorption capacity, reaching 16.7 mg/g. tecnoscientifica.comresearchgate.net The experimental data fit well with the Freundlich isotherm model and the pseudo-second-order kinetic model, which describe the adsorption behavior. tecnoscientifica.comresearchgate.net This research demonstrates the potential of using waste materials as effective adsorbents for dye remediation, offering a more sustainable and economical approach to wastewater treatment. tecnoscientifica.comresearchgate.net

Photocatalytic Degradation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts and a light source to break down organic pollutants like Cresol Red into simpler, less harmful substances. Studies have explored the efficacy of different photocatalysts and the influence of various environmental parameters on the degradation rate.

One line of research has investigated the use of zinc oxide (ZnO) as a photocatalyst under sunlight. In these experiments, a solution of Cresol Red (1.0 × 10⁻⁵M) was treated with ZnO (3 g in 500 mL) and exposed to sunlight for four hours. tsijournals.com The process was found to significantly affect water quality parameters such as Chemical Oxygen Demand (COD), indicating the breakdown of the organic dye molecule. tsijournals.com The pH of the dye solution was adjusted to 9.0 before treatment, and after four hours of exposure to sunlight in the presence of ZnO, the pH was reduced to 8.23. tsijournals.com This change in pH, along with alterations in hardness and sulfate (B86663) concentration, demonstrates the chemical changes occurring during photocatalytic degradation. tsijournals.com

Another common photocatalyst studied for the degradation of Cresol Red is titanium dioxide (TiO₂). researchgate.net Research has shown that nanometer-sized TiO₂ can be an efficient catalyst for degrading Cresol Red in wastewater. researchgate.net The effectiveness of the photocatalytic process is influenced by several factors, including the initial concentration of the dye, the pH of the solution, the duration of irradiation, and the intensity of the UV light source. researchgate.net The rapid degradation times observed in these studies suggest that TiO₂-based photocatalysis is a viable method for treating water contaminated with Cresol Red. researchgate.net

The table below summarizes findings from photocatalytic degradation studies on Cresol Red.

ParameterStudy 1: ZnO & SunlightStudy 2: Nanometer TiO₂ & UV Light
Catalyst Zinc Oxide (ZnO)Titanium Dioxide (TiO₂)
Energy Source SunlightUV Irradiation
Initial Dye Conc. 1.0 x 10⁻⁵ MNot specified
Initial pH 9.0Influential factor
Final pH 8.23Not specified
Observation Affects COD, hardness, sulfateInfluenced by initial concentration, pH, irradiation time & intensity

Sorption and Extraction Techniques for Dye Removal

Sorption and extraction methods offer physical ways to remove Cresol Red from water by transferring the dye from the liquid phase to a solid or a different liquid phase.

Sorption: Adsorption is a surface phenomenon where dye molecules adhere to the surface of a solid material, known as an adsorbent. Research has explored the use of low-cost adsorbents, such as waste paper, for the removal of Cresol Red. tecnoscientifica.comresearchgate.net In one study, the adsorption capacity of waste paper was found to increase significantly with a higher initial dye concentration, reaching up to 16.7 mg of dye per gram of adsorbent. tecnoscientifica.comresearchgate.net The process was best described by the Freundlich isotherm model and a pseudo-second-order kinetic model, suggesting a heterogeneous adsorbent surface. tecnoscientifica.comresearchgate.net

Extraction: Cloud Point Extraction (CPE) is a separation technique that uses surfactants to extract organic compounds from aqueous solutions. For Cresol Red, CPE has been successfully employed using the non-ionic surfactant Triton X-100. nih.gov The process involves the formation of micelles that entrap the dye molecules. Above a certain temperature (the cloud point), the surfactant-rich phase separates from the bulk solution, allowing for the removal of the concentrated dye. The efficiency of this method can be enhanced by adding salt, a phenomenon known as "salting-out," which lowers the cloud point temperature and reduces the process time. nih.gov Studies have shown that adding sodium chloride (NaCl) significantly improves the removal efficiency of Cresol Red. nih.gov Using a first-order derivative spectrophotometry method for analysis, recovery rates for Cresol Red were reported to be between 94.3% and 99.5%. nih.gov

The following table details findings from studies on sorption and extraction of Cresol Red.

TechniqueMethodKey Findings
Sorption Adsorption onto Waste PaperAdsorption capacity reached 16.7 mg/g. tecnoscientifica.comresearchgate.net Follows Freundlich isotherm and pseudo-second-order kinetics. tecnoscientifica.comresearchgate.net
Extraction Cloud Point ExtractionUses Triton X-100 surfactant. nih.gov Addition of NaCl enhances efficiency. nih.gov Achieved 94.3% to 99.5% recovery of Cresol Red. nih.gov

Optimization of Degradation Conditions (e.g., pH, Salinity, Surfactants)

The efficiency of both photocatalytic degradation and separation techniques is highly dependent on the reaction conditions. Optimizing these parameters is critical for practical applications.

pH: The pH of the solution is a critical factor in the removal of Cresol Red.

In photocatalytic degradation with ZnO, the initial pH was set to an alkaline value of 9.0. tsijournals.com

For adsorption using waste paper, the adsorption capacity was found to increase with pH, reaching a maximum at pH 8. tecnoscientifica.comresearchgate.net This is likely due to changes in the surface charge of the adsorbent and the ionization state of the dye molecule.

In cloud point extraction , the process was carried out at a pH of 5.7 using a phosphate (B84403) buffer. nih.gov

Salinity: The presence of salts can significantly influence dye removal, particularly in extraction methods.

In cloud point extraction , the effect of different salts (Na₂SO₄, Na₂SO₃, and NaCl) was studied. nih.gov Sodium chloride (NaCl) was found to be the most effective at improving dye removal efficiency. nih.gov The optimal concentration of NaCl was determined to be 0.75 mol/L. nih.gov

Surfactants: Surfactants are the key component in cloud point extraction.

The non-ionic surfactant Triton X-100 was used to effectively extract Cresol Red from aqueous solutions. nih.gov The optimization of surfactant concentration is a key aspect of the CPE method to ensure the formation of a distinct, dye-rich phase. nih.gov

The table below summarizes the optimal conditions found in various remediation studies for Cresol Red.

ParameterOptimal ConditionRemediation Method
pH 9.0 (initial)Photocatalytic Degradation (ZnO) tsijournals.com
8.0 (maximum capacity)Adsorption (Waste Paper) tecnoscientifica.comresearchgate.net
5.7Cloud Point Extraction nih.gov
Salinity (NaCl) 0.75 mol/LCloud Point Extraction nih.gov
Surfactant Triton X-100Cloud Point Extraction nih.gov

Computational and Theoretical Investigations

Molecular Modeling of Cresol (B1669610) Red Sodium Salt and its Host-Guest Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A significant area of this research is the study of host-guest complexes, where a host molecule (like a cyclodextrin (B1172386) or calixarene) forms a non-covalent complex with a guest molecule (such as Cresol Red). mdpi.comresearchgate.net These complexes are formed through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov

Computational modeling is instrumental in predicting how Cresol Red sodium salt interacts with potential host molecules. Using methods like molecular docking and energy minimization, researchers can forecast the most stable three-dimensional structure of the resulting host-guest complex. researchgate.netnih.gov These models identify the specific atoms involved in binding and the nature of the forces holding the complex together. researchgate.net

For instance, a simulation might predict that the phenolic groups of Cresol Red form hydrogen bonds with a polar host, while its aromatic rings engage in van der Waals interactions within a hydrophobic cavity of the host. nih.gov The ultimate geometry of the complex is a balance of these attractive forces and any steric hindrance between the host and guest. researchgate.net The affinity of a guest for a host can be defined at equilibrium as a function of the concentrations of each species. researchgate.net

Beyond static structures, molecular dynamics (MD) simulations can model the entire process of complex formation over time. researchgate.net These simulations track the movements of every atom in the system, including the host, guest, and surrounding solvent molecules. MD can reveal the pathways of guest entry into the host's cavity and any conformational changes that either molecule must undergo to achieve the most stable binding configuration. nih.gov

The dynamics of these interactions are crucial, as they are governed by the rates of complex formation and dissolution. researchgate.net Ultrafast spectroscopy combined with theoretical models can elucidate these dynamics, which can include translational movements of the guest within the host cavity and vibrational relaxation, sometimes occurring on timescales as short as picoseconds or even femtoseconds. nih.gov

Theoretical Chromophore Analysis and Photophysical Property Prediction

Cresol Red's function as a pH indicator is intrinsically linked to its chromophore—the part of the molecule responsible for absorbing light. Theoretical analysis provides deep insights into how its electronic structure dictates its color and other photophysical properties.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of Cresol Red. researchgate.net These calculations determine the energies of the molecule's frontier molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The absorption of light corresponds to an electronic transition, where an electron is promoted from a lower-energy orbital (typically the HOMO) to a higher-energy one (typically the LUMO). By calculating the energy difference between these orbitals, quantum chemistry can predict the wavelengths of light the molecule will absorb most strongly, effectively generating a theoretical absorption spectrum. researchgate.net These calculations can be refined to account for the solvent environment and other factors to better match experimental results.

A key strength of theoretical analysis is its ability to explain the direct relationship between a molecule's structure and its observed optical properties. Cresol Red exhibits a dramatic color change depending on the pH of its environment. thermofisher.com This phenomenon is due to the protonation or deprotonation of its phenolic hydroxyl groups.

In its protonated form (acidic to neutral pH), the molecule has a specific electronic structure and conjugation pathway, leading to light absorption at shorter wavelengths. Experimental data show this absorbance peak to be around 433-439 nm, which appears yellow. researchgate.netusf.edu

In an alkaline medium, a proton is lost (deprotonation), creating an anionic form. researchgate.net This deprotonation extends the system of conjugated double bonds across the molecule. researchgate.net Theoretical models confirm that this extended conjugation lowers the energy gap between the HOMO and LUMO. Consequently, the molecule absorbs light of a lower energy and longer wavelength. researchgate.net This is observed experimentally as a shift in the absorption maximum to approximately 573-577 nm, resulting in the characteristic red-violet color. researchgate.netusf.eduresearchgate.net

The table below summarizes the experimentally observed absorption maxima for different forms of Cresol Red.

Cresol Red FormpH RangeWavelength of Maximum Absorbance (λmax)Observed Color
Protonated (HL⁻)4.5~439 nm researchgate.netYellow
Deprotonated (L²⁻)12~577 nm researchgate.netRed / Violet

This interactive table is based on data from cited research.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most powerful approach to understanding a molecule like this compound is the integration of experimental techniques with computational investigations. Experimental methods, such as spectrophotometry, provide real-world, measurable data on the molecule's behavior, like its precise absorption spectra at different pH values. researchgate.netusf.edu

Computational models, in turn, provide an explanatory framework for these observations. They allow scientists to visualize the molecule at an atomic level, to understand the electronic transitions that give rise to its color, and to simulate dynamic processes like host-guest binding. researchgate.netresearchgate.net By using experimental data to validate and refine theoretical calculations, and using theoretical calculations to interpret and explain experimental results, a comprehensive and robust understanding of the molecule's physicochemical properties is achieved.

Q & A

Basic: How to prepare Cresol Red sodium salt solutions for electrophoresis, and what are common methodological pitfalls?

This compound is widely used as a tracking dye in agarose and polyacrylamide gel electrophoresis. A standard protocol involves dissolving the compound in a physiological buffer (e.g., Tris-borate-EDTA). However, concentration accuracy is critical :

  • Typical formulation : 0.1–0.5% (w/v) in buffer, adjusted to pH 8.0–8.5 for DNA/RNA applications .
  • Example preparation : Dissolve 0.4 g this compound (MW: 404.41 g/mol) in 1 L buffer to achieve ~1 mM concentration. Note: A cited source erroneously lists 4000 g/L (9.89 M), which is implausible for standard protocols; this is likely a typographical error .
  • Pitfalls : Over-concentration can obscure sample migration, while under-concentration reduces visibility. Validate dye migration against a ladder in preliminary runs.

Basic: What factors influence Cresol Red’s migration behavior in gel electrophoresis?

Cresol Red migrates at ~125 bp in agarose gels, but this varies with:

  • Buffer pH : Its sulfonate groups ionize at alkaline pH, increasing mobility. In acidic conditions, protonation reduces charge, slowing migration .
  • Gel composition : Higher agarose concentration (e.g., 2% vs. 1%) slows migration due to increased matrix resistance.
  • Voltage : High voltages (e.g., >10 V/cm) may cause band smearing. Optimize voltage based on gel thickness and buffer conductivity .

Advanced: How does freezing affect Cresol Red’s protonation state in acidic solutions, and what experimental implications does this have?

Freezing acidic Cresol Red solutions (e.g., pH < 2) enhances protonation due to cryoconcentration effects, shifting its absorbance spectrum. This is critical in low-temperature experiments (e.g., cryo-enzymatic assays):

  • UV/Vis analysis : Frozen solutions at 253 K show increased absorption at 435 nm (protonated form) compared to liquid phases .
  • Mitigation : Pre-equilibrate solutions at target temperatures before use. For pH-sensitive assays, avoid freeze-thaw cycles unless protonation effects are accounted for .

Advanced: How can Cresol Red’s absorbance interfere with spectrophotometric detection in HPLC, and how is this resolved?

Cresol Red’s absorbance peaks (e.g., 410–430 nm) may overlap with analytes in UV/Vis detection. For example, in PEG-conjugated Cresol Red (PEG-PR) studies:

  • Optimization strategy : Use mobile phases with acetonitrile/methanol gradients to shift retention times and isolate Cresol Red from analytes (e.g., atenolol, ketoprofen) .
  • Wavelength selection : Detect Cresol Red at 410 nm while analyzing other compounds at 220–226 nm to minimize interference .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions apply:

  • Personal protective equipment (PPE) : Gloves, safety goggles, and lab coats to prevent skin/eye contact. Use dust masks if handling dry powder .
  • Ventilation : Ensure adequate airflow to avoid inhalation of particulates .
  • Waste disposal : Follow local regulations for chemical waste; neutralize acidic/basic solutions before disposal .

Advanced: How to resolve discrepancies in pH measurements using Cresol Red in complex biological solutions?

Cresol Red’s pH sensitivity (transition range: 7.2–8.8) can be skewed by ionic strength or interfering ions (e.g., Ca²⁺, Mg²⁺):

  • Calibration : Prepare standard curves in the same matrix as experimental samples to account for matrix effects .
  • Spectrophotometric correction : Measure absorbance ratios (e.g., A435/A575) to quantify pH-independent vs. pH-dependent signals .

Advanced: What makes Cresol Red suitable as a non-inhibitory loading dye in PCR compared to alternatives like bromophenol blue?

Cresol Red exhibits minimal inhibition of Taq polymerase, making it preferable for real-time PCR:

  • Mechanism : Unlike bromophenol blue, its sulfonate groups do not chelate Mg²⁺, preserving polymerase activity .
  • Optimization : Use at ≤0.005% (w/v) to avoid fluorescence quenching in qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.